molecular formula C33H45NO11 B191843 Mesaconitine CAS No. 2752-64-9

Mesaconitine

Cat. No. B191843
CAS RN: 2752-64-9
M. Wt: 631.7 g/mol
InChI Key: XUHJBXVYNBQQBD-GQPWXMLZSA-N
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Scientific Research Applications

  • Analgesia

    • Field : Pharmacology
    • Application : Mesaconitine (MA) possesses antinociceptive activity in nociceptive test models, such as writhing and tail immersion test .
    • Methods : The analgesic effects of MA are tested using various pain models in animals .
    • Results : MA has been found to be effective in decreasing the pain sensation elicited by various stimuli .
  • Anti-inflammation

    • Field : Pharmacology
    • Application : MA has been found to be an anti-inflammatory agent .
    • Methods : The anti-inflammatory effects of MA are tested using various inflammation models in animals .
    • Results : MA has been found to be effective in reducing inflammation .
  • Relaxation of Rat Aorta

    • Field : Pharmacology
    • Application : MA has a variety of pharmacological effects, such as relaxation of rat aorta .
    • Methods : The vasorelaxing effects of MA are tested using isolated rat aorta .
    • Results : MA elicits a strong relaxation in isolated rat aorta. This relaxation is mainly endothelium-dependent and mediated by nitric oxide (NO) .
  • Neuropharmacological Effects

    • Field : Neuropharmacology
    • Application : Mesaconitine has been found to have neuropharmacological effects, including analgesic effects and antiepileptiform effects . It can act on the central noradrenergic system and the serotonin system .
    • Methods : The neuropharmacological effects of Mesaconitine are tested using various models in animals .
    • Results : Mesaconitine has been found to behave like the norepinephrine reuptake inhibitors and tricyclic antidepressants that increase norepinephrine levels in stress-induced depression .
  • Antidepressant Activity

    • Field : Pharmacology
    • Application : Mesaconitine has been reported to possess antidepressant activity .
    • Methods : The antidepressant effects of Mesaconitine are tested using various models in animals .
    • Results : The mechanisms of Mesaconitine in analgesia and antiepileptiform effects are similar to that of antidepressants .
  • Hepatotoxicity

    • Field : Toxicology
    • Application : Mesaconitine has been found to induce hepatotoxicity .
    • Methods : The hepatotoxic effects of Mesaconitine are tested using various models in animals .
    • Results : Mesaconitine may induce hepatotoxicity by activating oxidative stress, initiating inflammatory reaction and inducing apoptosis .
  • Stress-Induced Depression

    • Field : Neuropharmacology
    • Application : Mesaconitine can act on the central noradrenergic system and the serotonin system, behaving like the norepinephrine reuptake inhibitors and tricyclic antidepressants that increase norepinephrine levels in stress-induced depression .
    • Methods : The effects of Mesaconitine on stress-induced depression are tested using various models in animals .
    • Results : Mesaconitine has been found to behave like the norepinephrine reuptake inhibitors and tricyclic antidepressants that increase norepinephrine levels in stress-induced depression .
  • Vaso-Relaxing Effects

    • Field : Pharmacology
    • Application : Mesaconitine possesses multiple pharmacological activities, such as vaso-relaxing effects .
    • Methods : The vaso-relaxing effects of Mesaconitine are tested using various models in animals .
    • Results : Mesaconitine has been found to have vaso-relaxing effects .
  • Oxidative Stress, Inflammatory Reaction, and Apoptosis

    • Field : Toxicology
    • Application : Mesaconitine may induce hepatotoxicity by activating oxidative stress, initiating inflammatory reaction and inducing apoptosis .
    • Methods : The hepatotoxic effects of Mesaconitine are tested using various models in animals .
    • Results : Mesaconitine may induce hepatotoxicity by activating oxidative stress, initiating inflammatory reaction and inducing apoptosis .

properties

IUPAC Name

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45NO11/c1-16(35)45-33-21-18(13-31(39,28(43-6)26(33)37)27(21)44-29(38)17-10-8-7-9-11-17)32-20(41-4)12-19(36)30(15-40-3)14-34(2)25(32)22(33)23(42-5)24(30)32/h7-11,18-28,36-37,39H,12-15H2,1-6H3/t18-,19-,20+,21-,22+,23+,24-,25?,26+,27-,28+,30+,31-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHJBXVYNBQQBD-TUWOXVOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@]12[C@@H]3[C@@H](C[C@@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)[C@]56[C@H](C[C@H]([C@@]7([C@H]5[C@H]([C@H]2C6N(C7)C)OC)COC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesaconitine

CAS RN

2752-64-9
Record name Aconitane-3,8,13,14,15-pentol, 1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-, 8-acetate 14-benzoate, (1α,3α,6α,14α,15α,16β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.543
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,440
Citations
DH He, YC Zhu, AX Hu - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
… However, the crystal structure of mesaconitine has not been … of mesaconitine is similar to that of aconitine (Codding, 1982). The only difference between aconitine and mesaconitine is a …
Number of citations: 9 scripts.iucr.org
Y Suzuki, T Oyama, A Ishige, T Isono, A Asami… - Planta …, 1994 - thieme-connect.com
We explored the possible role of the specific regions in the brain stem on the antinociceptive actions of mesaconitine (MA) and benzoylmesaconine (BM) by the microinjection of MA and …
Number of citations: 73 www.thieme-connect.com
H Sato, C Yamada, C Konno, Y Ohizumi… - the tohoku journal of …, 1979 - jstage.jst.go.jp
… In addition, the main congeners of the aconitine alkaloids in the Aconitum roots which are utilized in Japan are now known to be not aconitine but mesaconitine and hypaconitine (…
Number of citations: 103 www.jstage.jst.go.jp
MC Lai, IM Liu, SS Liou, YS Chang - Journal of Food and Drug …, 2011 - jfda-online.com
… , mesaconitine was the most abundant while hypaconitine is less in Radix Aconiti Carmichaeli. Actually, mesaconitine … Besides, mesaconitine and aconitine are effective in decreasing …
Number of citations: 17 www.jfda-online.com
C Konno, M Shirasaka, H Hikino - Journal of Natural Products, 1982 - ACS Publications
… Identification of the known constituents, hypaconitine, aconitine, mesaconitine and talatizamine, was … solvent and crystallization from ethyl acetate afforded mesaconitine, mp197-199. …
Number of citations: 126 pubs.acs.org
Q Chen, K Zhang, M Jiao, J Jiao, D Chen, Y Yin… - Toxins, 2022 - mdpi.com
Mesaconitine (MA), one of the main diterpenoid alkaloids in Aconitum, has a variety of pharmacological effects, such as analgesia, anti-inflammation and relaxation of rat aorta. However…
Number of citations: 5 www.mdpi.com
L Ye, L Tang, Y Gong, C Lv, Z Zheng, Z Jiang, Z Liu - Xenobiotica, 2011 - Taylor & Francis
Mesaconitine (MA), a major Aconitum alkaloid, provides effects against rheumatosis with high toxicity. To supply information for clinical safety, this study aims to investigate the …
Number of citations: 38 www.tandfonline.com
F Zhang, M Tang, L Chen, R Li, X Wang, J Duan… - … of Chromatography B, 2008 - Elsevier
A rapid, specific and sensitive liquid chromatography–tandem mass spectrometry (LC/MS/MS) method was developed for simultaneous quantitation of six Aconitum alkaloids, ie …
Number of citations: 83 www.sciencedirect.com
X Li, W Hou, T Lin, J Ni, H Qiu, Y Fu, Z Zhao… - Journal of …, 2023 - Elsevier
Ethnopharmacological relevance Fuzi, the lateral roots of Aconitum carmichaelii Debx, plays an irreplaceable role in treating Yang deficiency and cold coagulation syndromes. However…
Number of citations: 3 www.sciencedirect.com
Z Sun, L Yang, L Zhao, R Cui, W Yang - Neural Plasticity, 2020 - hindawi.com
… From the above statements, we already know that mesaconitine exerts analgesic effects by stimulating the noradrenergic system. Mesaconitine also inhibited epileptic field potentials …
Number of citations: 2 www.hindawi.com

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